molecular formula C15H17NO2S B2562934 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1428350-72-4

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2562934
CAS No.: 1428350-72-4
M. Wt: 275.37
InChI Key: KMIZWSHOOPDOKC-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane carboxamide core with furan and thiophene substituents

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique electronic or mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropane carboxylic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the carboxamide could produce the corresponding amine.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can engage in π-π stacking or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the specific positioning of the furan and thiophene rings,

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-15(13-3-4-13)16(10-12-6-8-18-11-12)7-5-14-2-1-9-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIZWSHOOPDOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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